molecular formula C19H20N2O2 B11991631 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 58721-54-3

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11991631
CAS No.: 58721-54-3
M. Wt: 308.4 g/mol
InChI Key: HNUUQALCDNASOU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,2-dimethyl-1,3-dioxane-4,6-dione to form the pyrazole intermediate. This intermediate is then reacted with o-aminophenol in the presence of a suitable catalyst to form the final benzoxazine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated heterocycles.

Scientific Research Applications

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit monoamine oxidase (MAO) or acetylcholinesterase, leading to effects on neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxyphenyl and dimethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

58721-54-3

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H20N2O2/c1-19(2)21-17(15-6-4-5-7-18(15)23-19)12-16(20-21)13-8-10-14(22-3)11-9-13/h4-11,17H,12H2,1-3H3

InChI Key

HNUUQALCDNASOU-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C

Origin of Product

United States

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